An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8)
An In-depth Technical Guide to 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol (CAS 81613-61-8), a key fluorinated building block in modern medicinal chemistry and materials science. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities. This guide delves into the synthesis, characterization, safety protocols, and potential applications of this versatile propargyl alcohol, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Importance of Fluorination in Drug Discovery
The introduction of fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, is a well-established strategy in contemporary drug design.[1] These groups can profoundly alter a molecule's electronic properties, pKa, conformation, and metabolic fate. The 3,5-bis(trifluoromethyl)phenyl group is a particularly powerful motif, often employed to enhance the pharmacokinetic and pharmacodynamic profile of therapeutic candidates. Its strong electron-withdrawing nature and significant hydrophobicity can lead to improved binding interactions with biological targets and increased resistance to oxidative metabolism.[1] 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol serves as a readily functionalizable scaffold, combining the benefits of the bis(trifluoromethyl)phenyl group with the versatile reactivity of a propargyl alcohol.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety requirements is paramount for the handling and application of any chemical entity.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 81613-61-8 | [2] |
| Molecular Formula | C₁₁H₆F₆O | [3] |
| Molecular Weight | 268.16 g/mol | [3] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 84 °C | [2] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.75 ± 0.10 | [2] |
Safety and Handling
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Synthesis and Characterization
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is most effectively achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in organic synthesis for its reliability and tolerance of various functional groups.
Proposed Synthetic Workflow: Sonogashira Coupling
The logical and field-proven approach involves the palladium- and copper-catalyzed cross-coupling of a suitable aryl halide, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, with propargyl alcohol.
Caption: Proposed Sonogashira coupling workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative example based on established Sonogashira coupling procedures and should be optimized for specific laboratory conditions.
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Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (2 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
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Reagent Addition: Under a positive flow of the inert gas, add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine as the base.
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Substrate Addition: Add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent) to the stirred solution.
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Coupling Partner: Add propargyl alcohol (1.2 equivalents) dropwise to the reaction mixture.
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Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. Gentle heating (e.g., to 50-65 °C) may be necessary if the reaction is sluggish.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol.
Spectroscopic Characterization (Predicted)
While a publicly available, comprehensive set of spectra for this specific molecule is not readily found, the expected spectral data can be reliably predicted based on the analysis of its structural components.
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.95 | s | 2H | H₂', H₆' |
| Aromatic Proton | ~7.80 | s | 1H | H₄' |
| Methylene Protons | ~4.50 | d | 2H | -CH₂-OH |
| Hydroxyl Proton | ~1.80 | t | 1H | -OH |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | ~132.5 (q, J ≈ 34 Hz) | C₃', C₅' |
| Aromatic Carbons | ~127.5 | C₂', C₆' |
| Aromatic Carbon | ~123.0 (q, J ≈ 272 Hz) | -CF₃ |
| Aromatic Carbon | ~122.0 | C₄' |
| Aromatic Carbon | ~121.5 | C₁' |
| Alkynyl Carbon | ~92.0 | Ar-C≡C- |
| Alkynyl Carbon | ~84.0 | -C≡C-CH₂OH |
| Methylene Carbon | ~52.0 | -CH₂-OH |
| IR Spectroscopy (ATR) | Predicted Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3400-3200 (broad) | Alcohol |
| C-H Stretch (Aromatic) | 3100-3000 | Ar-H |
| C≡C Stretch | 2260-2100 (weak) | Alkyne |
| C-F Stretch | 1350-1100 (strong) | Trifluoromethyl |
| C-O Stretch | 1050-1000 | Primary Alcohol |
| Mass Spectrometry (EI) | Predicted m/z | Assignment |
| 268.03 | [M]⁺ | Molecular Ion |
| 237.03 | [M - CH₂OH]⁺ | Loss of hydroxymethyl group |
Reactivity and Applications in Synthesis
The utility of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol stems from the reactivity of its two key functional groups: the terminal alkyne (after deprotonation) and the primary alcohol.
Caption: Reactivity profile of the core molecule.
As a Precursor in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in drug discovery. It is a key component in a variety of therapeutic agents and clinical candidates. For instance, this moiety is found in compounds developed as potent growth inhibitors of drug-resistant bacteria and in the structure of certain anti-cancer agents.[5][6] While direct applications of 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The propargyl alcohol can be readily converted into other functional groups or used in coupling reactions to build larger molecular scaffolds.
Role in the Synthesis of Heterocycles
Propargyl alcohols are valuable precursors for the synthesis of a wide array of heterocyclic compounds. Through metal-catalyzed cyclization reactions, the alkyne and alcohol functionalities can participate in the formation of furans, pyrans, and other oxygen-containing heterocycles. Furthermore, the alkyne can be a key component in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to form triazoles, which are themselves important pharmacophores.
Conclusion
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is a valuable and versatile building block for chemical synthesis. Its strategic combination of a propargyl alcohol for diverse chemical transformations and the 3,5-bis(trifluoromethyl)phenyl group for modulating physicochemical properties makes it a highly attractive tool for researchers in drug discovery and materials science. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, empowering scientists to effectively incorporate this compound into their research and development programs.
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